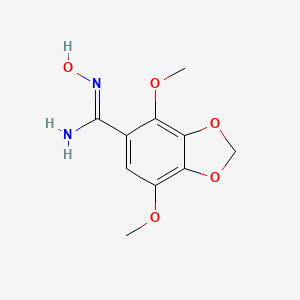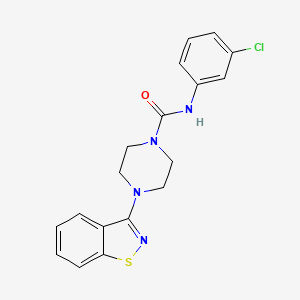![molecular formula C26H22FN3O3S B11468734 4-[1-(4-Fluorophenyl)-3-methyl-6-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl]-2,6-dimethoxyphenol](/img/structure/B11468734.png)
4-[1-(4-Fluorophenyl)-3-methyl-6-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl]-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]-2,6-DIMETHOXYPHENOL is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d][1,3]thiazine core, substituted with fluorophenyl, methyl, phenyl, and dimethoxyphenol groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]-2,6-DIMETHOXYPHENOL involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or potassium carbonate to facilitate the reaction .
Chemical Reactions Analysis
4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]-2,6-DIMETHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacterial cells by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-[1-(4-FLUOROPHENYL)-3-METHYL-6-PHENYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZIN-4-YL]-2,6-DIMETHOXYPHENOL include other pyrazolo[3,4-d][1,3]thiazine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical and biological properties. Some examples of similar compounds include:
Properties
Molecular Formula |
C26H22FN3O3S |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
4-[1-(4-fluorophenyl)-3-methyl-6-phenyl-4H-pyrazolo[3,4-d][1,3]thiazin-4-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C26H22FN3O3S/c1-15-22-24(17-13-20(32-2)23(31)21(14-17)33-3)34-26(16-7-5-4-6-8-16)28-25(22)30(29-15)19-11-9-18(27)10-12-19/h4-14,24,31H,1-3H3 |
InChI Key |
YXSRYSMYSZFULN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)O)OC)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy]methyl}quinolin-2(1H)-one](/img/structure/B11468655.png)
![Diethyl 2,6-bis[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-A][1,5]diazocin-3(4H)-YL)methyl]-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11468658.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B11468668.png)
![methyl (4-methoxy-3-{[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]amino}phenoxy)acetate](/img/structure/B11468683.png)
![methyl [4-(3-chlorophenyl)-7-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11468685.png)
![3-cyclohexyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11468688.png)
![3-(3-Chlorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11468698.png)
![7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11468705.png)

![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methylbenzamide](/img/structure/B11468712.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B11468716.png)
![methyl 2-[(7-benzylsulfanyl-14,14-dimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetate](/img/structure/B11468729.png)

